molecular formula C9H10Cl2O B8691610 1-Chloro-4-(3-chloropropoxy)benzene

1-Chloro-4-(3-chloropropoxy)benzene

Cat. No.: B8691610
M. Wt: 205.08 g/mol
InChI Key: HRGKYGQCSVUDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(3-chloropropoxy)benzene is a useful research compound. Its molecular formula is C9H10Cl2O and its molecular weight is 205.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-4-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H10Cl2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

HRGKYGQCSVUDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 L flask provided with a stirrer was charged with 128.6 g (1.0 mol) of p-chlorophenol (available from Tokyo Chemical Industry Co., Ltd.), 52.0 g (1.3 mols) of sodium hydroxide (available from Wako Pure Chemical Industries Ltd.), 188.9 g (1.2 mols) of 1-bromo-3-chloropropane (available from Tokyo Chemical Industry Co., Ltd.) and 300 g of water. The content was maintained at 100° C. for 6 hours. Then the reaction liquid was cooled to room temperature, and deposited NaBr, produced by side reaction, was filtered off. The organic phase was separated and subjected to distillation under reduced pressure to give 179.2 g of the target p-(3-chloropropoxy)chlorobenzene (yield: 83%, purity: 95%).
Quantity
128.6 g
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reactant
Reaction Step One
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52 g
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reactant
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188.9 g
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reactant
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Quantity
300 g
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 77.2 g (0.60 mole) of p-chlorophenol, 189 g (1.2 mole) of 1-bromo-3-chloropropane, 249 g (1.8 mole) of anhydrous potassium carbonate, and 600 ml of acetone was stirred vigorously and heated to reflux for 16 hr under a nitrogen atmosphere. The potassium carbonate was removed by suction filtration, and the acetone and excess bromochloropropane were removed by heating under reduced pressure. The residue was dissolved in petroleum ether, and the resulting solution was cooled in an ice-isopropyl alcohol bath to produce a white solid. The solid was collected by filtration and washed with cold petroleum ether. The filtrate was concentrated and cooled to yield two more crops of white crystals. The combined solids were dried under vacuum at ambient temperature to yield 107 g (87%) of white, flaky solid, m.p. 35°-36° C.
Quantity
77.2 g
Type
reactant
Reaction Step One
Quantity
189 g
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reactant
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Quantity
249 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 157 g of 3-bromo-1-chloropropane, 129 g of p-chlorophenol and 165 g of potassium carbonate in 1 liter of acetone is refluxed for 3 days. The mixture is cooled, filtered and the filtrate concentrated under reduced pressure. The residue is distilled to give 184 g of product as an oil, bp 107°-116° C. at 0.5mm.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Prepared by Procedure U and Scheme AK using 4-chlorophenol and 1-bromo-3-chloropropane.
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0 (± 1) mol
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